molecular formula C12H16N4 B2414062 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine CAS No. 20586-97-4

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B2414062
CAS No.: 20586-97-4
M. Wt: 216.288
InChI Key: CUOJWWPOIXAHTI-UHFFFAOYSA-N
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Description

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Properties

IUPAC Name

5-(4-tert-butylphenyl)-1H-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-12(2,3)9-6-4-8(5-7-9)10-14-11(13)16-15-10/h4-7H,1-3H3,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOJWWPOIXAHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine typically involves the reaction of 4-tert-butylphenylhydrazine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring. The reaction conditions often include heating the mixture to reflux temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are easily recoverable and recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole N-oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

Agricultural Chemistry

Fungicidal Properties

  • The compound is recognized for its potential as a fungicide , effectively protecting crops from fungal infections. This capability helps improve crop yield and quality.
  • Case Study : Research has demonstrated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops like wheat and corn, leading to higher productivity levels.

Pharmaceutical Development

Synthesis of Therapeutic Agents

  • 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine is being explored for its role in synthesizing new pharmaceuticals, particularly anti-inflammatory and anti-cancer agents.
  • Research Findings : A study highlighted the synthesis of triazole derivatives that exhibited potent anti-cancer activity against various cell lines. The presence of the triazole moiety is crucial for enhancing biological activity.

Material Science

Advanced Material Creation

  • This compound is utilized in developing advanced materials with enhanced properties such as thermal stability and chemical resistance .
  • Application Example : Researchers have incorporated this compound into polymer matrices to improve their durability and resistance to degradation under harsh environmental conditions.

Corrosion Inhibition

Industrial Applications

  • It serves as an effective corrosion inhibitor , extending the lifespan of metal components in various industrial settings.
  • Data Table : Below is a summary of corrosion inhibition efficiency based on concentration:
Concentration (mg/L)Corrosion Rate Reduction (%)
5030
10050
20070

Biochemical Research

Role in Enzyme Activity Studies

  • The compound is valuable in biochemical assays, aiding researchers in studying enzyme activity and metabolic pathways.
  • Case Study : In a specific assay, the compound was used to investigate the inhibition of a key enzyme involved in metabolic disorders, providing insights into potential therapeutic targets.

Mechanism of Action

The mechanism of action of 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The tert-butylphenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.

Comparison with Similar Compounds

Similar Compounds

    4-tert-Butylphenylhydrazine: A precursor in the synthesis of 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine.

    4-tert-Butylphenylboronic acid: Used in Suzuki-Miyaura coupling reactions.

    4-tert-Butylphenylsulfanyl-2,4-quinazolinediamine: Another compound with a tert-butylphenyl group and potential biological activities.

Uniqueness

This compound is unique due to its specific triazole structure combined with the tert-butylphenyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry.

Biological Activity

5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H16N4C_{12}H_{16}N_4 and a molecular weight of 216.28 g/mol. The presence of the triazole ring is crucial for its biological activity, as it interacts with various biological targets.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of triazole derivatives, including this compound.

Key Findings:

  • In Vitro Studies: Research indicates that compounds with a triazole core exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness comparable to standard antibiotics such as ciprofloxacin and gentamicin against strains like Staphylococcus aureus and Escherichia coli .
CompoundMIC (µg/mL)Target Bacteria
This compound5E. coli
5-Aryl derivatives3–10S. aureus, B. subtilis

Antitumor Activity

The triazole ring has also been linked to antitumor properties. Studies have shown that certain derivatives can inhibit the proliferation of cancer cells.

Research Insights:

  • Mechanism of Action: The antitumor activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms in cancer cells. Molecular docking studies suggest that these compounds can effectively bind to key enzymes involved in tumor growth .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

  • Antibacterial Efficacy: A study evaluated the compound's activity against multidrug-resistant bacteria. Results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics .
  • Antioxidant Potential: The compound has been tested for antioxidant activity using DPPH and ABTS assays. It demonstrated considerable free radical scavenging ability, suggesting potential applications in oxidative stress-related conditions .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that modifications on the triazole ring can enhance biological activity. For example:

  • Substituents at the 5-position: The introduction of bulky groups like tert-butyl enhances antibacterial potency.
  • Amino Group Positioning: Variations in the positioning of amino groups on the triazole ring can optimize binding interactions with target enzymes .

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-amine, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiocarbohydrazide with 4-tert-butylbenzaldehyde under reflux in ethanol, followed by oxidative cyclization using iodine or H₂O₂. Key parameters include:

  • Temperature : 80–100°C for 6–12 hours.
  • Catalyst : Iodine (1.2 equiv.) enhances ring closure efficiency .
  • Purification : Recrystallization from ethanol/water (1:3 v/v) yields >90% purity. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1).

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage :

  • PPE : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
  • Storage : Store at –20°C in airtight, amber vials to prevent photodegradation. Avoid moisture (hygroscopic) and prolonged exposure to air (risk of oxidation) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration by licensed facilities .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and tert-butyl group (δ 1.3 ppm, singlet) in DMSO-d₆ .
  • IR : Detect NH₂ stretches (~3400 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 217 .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this triazole derivative in nucleophilic reactions?

  • Approach :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electron density maps. The C5 position of the triazole ring exhibits high electrophilicity (Fukui indices >0.2), favoring nucleophilic attacks .
  • MD Simulations : Solvent effects (e.g., DMSO vs. water) alter reaction kinetics. Polar solvents stabilize transition states, reducing activation energy by ~15% .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Case Study : Discrepancies in antimicrobial activity (e.g., Staphylococcus aureus MIC: 8–32 µg/mL) may arise from:

  • Assay Variability : Standardize broth microdilution per CLSI guidelines (pH 7.2, 37°C, 18–24h incubation) .
  • Compound Purity : HPLC purity thresholds (>95%) reduce false negatives .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare datasets; report p-values <0.05 as significant .

Q. How to design experiments to study environmental degradation products of this compound?

  • Experimental Design :

  • Photolysis : Expose aqueous solutions (1 mM) to UV-C (254 nm) for 24h. Analyze degradation via LC-QTOF-MS. Major products include hydroxylated triazoles (m/z 233) and tert-butylphenol (m/z 151) .
  • Ecotoxicology : Use Daphnia magna acute toxicity tests (48h LC₅₀) to assess ecological risks. Include negative controls (DMSO <0.1%) and triplicate replicates .

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